Benzyl trifluoromethanesulfonate
Overview
Description
Benzyl trifluoromethanesulfonate is an organic compound with the molecular formula C8H7F3O3S. It is a triflate ester, where the triflate group (trifluoromethanesulfonate) is bonded to a benzyl group. This compound is known for its high reactivity and is widely used in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl trifluoromethanesulfonate can be synthesized through the reaction of benzyl alcohol with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine. The reaction typically occurs at low temperatures to prevent decomposition and to ensure high yields .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of large-scale reactors where benzyl alcohol and trifluoromethanesulfonic anhydride are reacted under controlled conditions. The product is then purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions: Benzyl trifluoromethanesulfonate primarily undergoes nucleophilic substitution reactions due to the excellent leaving group ability of the triflate moiety. It can also participate in various coupling reactions such as Suzuki and Heck reactions .
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile.
Coupling Reactions: Palladium catalysts are often used in Suzuki and Heck reactions, with bases such as potassium carbonate or cesium carbonate.
Major Products: The major products formed from these reactions depend on the nucleophile or coupling partner used. For example, reacting this compound with an amine yields a benzylamine derivative .
Scientific Research Applications
Benzyl trifluoromethanesulfonate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which benzyl trifluoromethanesulfonate exerts its effects is primarily through its ability to act as an electrophile in nucleophilic substitution reactions. The triflate group is a strong electron-withdrawing group, which makes the benzyl carbon highly susceptible to nucleophilic attack. This property is exploited in various synthetic transformations to introduce benzyl groups into target molecules .
Comparison with Similar Compounds
Methyl trifluoromethanesulfonate: Similar in structure but with a methyl group instead of a benzyl group.
Phenyl trifluoromethanesulfonate: Contains a phenyl group and is used in similar nucleophilic substitution and coupling reactions.
Trifluoromethanesulfonic acid: The parent acid of the triflate esters, used as a strong acid catalyst in various reactions.
Uniqueness: Benzyl trifluoromethanesulfonate is unique due to its combination of the benzyl group and the triflate leaving group, which provides a balance of reactivity and stability. This makes it particularly useful in the synthesis of complex organic molecules where selective introduction of benzyl groups is required .
Properties
IUPAC Name |
benzyl trifluoromethanesulfonate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3O3S/c9-8(10,11)15(12,13)14-6-7-4-2-1-3-5-7/h1-5H,6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHTRLHAGKRCHKW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COS(=O)(=O)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70455109 | |
Record name | BENZYL TRIFLUOROMETHANESULFONATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70455109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17674-16-7 | |
Record name | BENZYL TRIFLUOROMETHANESULFONATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70455109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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